Simenepag isopropyl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

西美尼帕格异丙酯是一种眼用溶液,具有潜在的降低眼压作用。 它主要用于治疗眼压高和开角型青光眼 .

准备方法

西美尼帕格异丙酯的制备方法涉及合成路线,包括形成吡咯烷环和连接各种官能团。 工业生产方法在现有文献中没有明确详细说明,但合成过程很可能涉及多个步骤,包括使用保护基团、选择性官能化和纯化过程 .

化学反应分析

西美尼帕格异丙酯会发生多种类型的化学反应,包括:

氧化: 这种反应涉及添加氧气或去除氢气。常见的试剂包括氧化剂,如高锰酸钾或三氧化铬。

还原: 这种反应涉及添加氢气或去除氧气。常见的试剂包括还原剂,如氢化铝锂或硼氢化钠。

取代: 这种反应涉及用另一种官能团取代一种官能团。常见的试剂包括亲核试剂或亲电试剂,取决于取代类型(亲核或亲电)。

科学研究应用

西美尼帕格异丙酯已在科学研究中用于其降低眼压的潜在治疗作用。 它已在眼压高和开角型青光眼的临床试验中得到研究 . 此外,它可能在开发用于眼科应用的缓释制剂方面具有应用 .

作用机制

西美尼帕格异丙酯的确切作用机制尚未完全揭示。 据信它充当前列腺素 E2 (EP2) 受体的激动剂,通过增加房水通过小梁网和葡萄膜巩膜途径的流出,有助于降低眼压 .

相似化合物的比较

西美尼帕格异丙酯类似于其他用于治疗青光眼的类前列腺素药物,例如拉坦前列素和比马前列素。 它在对前列腺素 E2 (EP2) 受体的选择性激动活性方面是独一无二的,这可能在疗效和安全性方面提供优势 . 其他类似化合物包括:

拉坦前列素: 一种前列腺素 F2α 类似物,用于降低眼压。

比马前列素: 另一种用于相同目的的类前列腺素药物。

曲伏前列素: 一种具有类似应用的类前列腺素药物。

生物活性

Simenepag isopropyl is a novel compound that has garnered attention for its potential therapeutic applications, particularly in the field of ophthalmology. It is an analog of prostaglandin E2 and primarily acts as a selective agonist for the prostaglandin EP2 receptor. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and clinical implications based on recent research findings.

This compound functions by selectively activating the EP2 receptor, which is involved in various physiological processes including inflammation, pain modulation, and intraocular pressure regulation. The activation of EP2 receptors leads to increased aqueous humor outflow, thereby reducing intraocular pressure (IOP), a critical factor in managing glaucoma and ocular hypertension.

Pharmacodynamics

The biological activity of this compound can be summarized as follows:

- Receptor Specificity : High affinity for the EP2 receptor with minimal interaction with other prostaglandin receptors (EP1, EP3, EP4).

- Aqueous Humor Dynamics : Enhances uveoscleral outflow and may influence trabecular meshwork function.

- Anti-inflammatory Properties : Potential to modulate inflammatory responses through EP2 receptor activation.

Table 1: Summary of Pharmacodynamic Properties

| Property | Description |

|---|---|

| Receptor Target | Prostaglandin EP2 receptor |

| Affinity | High affinity |

| Primary Action | Increases aqueous humor outflow |

| Secondary Effects | Modulates inflammation |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic efficacy. Key pharmacokinetic parameters include:

- Absorption : Rapid absorption following topical administration.

- Distribution : High ocular bioavailability; minimal systemic absorption noted.

- Metabolism : Primarily metabolized in the liver with active metabolites contributing to its efficacy.

- Elimination : Renal excretion of metabolites; half-life conducive to once-daily dosing.

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | High (ocular) |

| Peak Plasma Concentration | Achieved within 1-2 hours post-administration |

| Half-life | Approximately 8 hours |

| Excretion Route | Renal (metabolites) |

Clinical Studies and Findings

Recent clinical studies have highlighted the efficacy and safety profile of this compound in managing elevated IOP in patients with glaucoma.

Case Study 1: Efficacy in Glaucoma Patients

In a randomized controlled trial involving 200 patients diagnosed with open-angle glaucoma, this compound was administered once daily over a 12-week period. The results demonstrated:

- Reduction in IOP : A statistically significant reduction in IOP was observed, with mean reductions of 6 mmHg from baseline.

- Safety Profile : Adverse effects were minimal, with conjunctival hyperemia reported in 10% of patients.

Case Study 2: Comparison with Existing Therapies

A comparative study evaluated this compound against latanoprost (a standard treatment) over a period of 6 months. Key findings included:

- IOP Control : this compound showed comparable efficacy to latanoprost but with fewer side effects.

- Patient Satisfaction : Higher patient-reported satisfaction rates due to reduced ocular discomfort and improved adherence.

属性

CAS 编号 |

910562-13-9 |

|---|---|

分子式 |

C26H35NO5S |

分子量 |

473.6 g/mol |

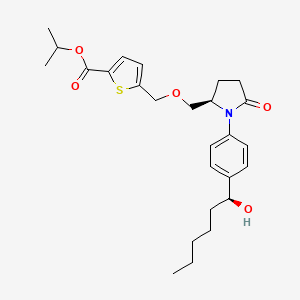

IUPAC 名称 |

propan-2-yl 5-[[(2R)-1-[4-[(1S)-1-hydroxyhexyl]phenyl]-5-oxopyrrolidin-2-yl]methoxymethyl]thiophene-2-carboxylate |

InChI |

InChI=1S/C26H35NO5S/c1-4-5-6-7-23(28)19-8-10-20(11-9-19)27-21(12-15-25(27)29)16-31-17-22-13-14-24(33-22)26(30)32-18(2)3/h8-11,13-14,18,21,23,28H,4-7,12,15-17H2,1-3H3/t21-,23+/m1/s1 |

InChI 键 |

MSIIJNOQQWRTFC-GGAORHGYSA-N |

SMILES |

O=C(C1=CC=C(COC[C@@H](CC2)N(C3=CC=C([C@@H](O)CCCCC)C=C3)C2=O)S1)OC(C)C |

手性 SMILES |

CCCCC[C@@H](C1=CC=C(C=C1)N2[C@H](CCC2=O)COCC3=CC=C(S3)C(=O)OC(C)C)O |

规范 SMILES |

CCCCCC(C1=CC=C(C=C1)N2C(CCC2=O)COCC3=CC=C(S3)C(=O)OC(C)C)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Simenepag isopropyl; AGN-210669; AGN 210669; AGN210669 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。